![molecular formula C8H3BrN2OS B1319587 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-43-2](/img/structure/B1319587.png)

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

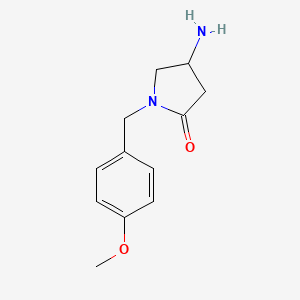

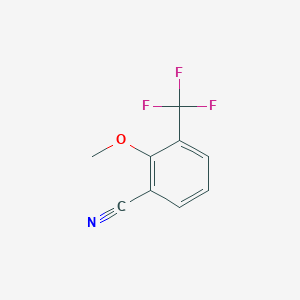

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a compound with the molecular formula C8H3BrN2OS . It is a member of a highly interesting heterocyclic structural class .

Synthesis Analysis

The synthesis of potential kinase inhibitors, 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives starting from aniline is described . This efficient high yielding sequence was carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is characterized by a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a tandem nucleophilic aromatic substitution/cyclization reaction . This is the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Applications De Recherche Scientifique

Pharmaceutical Research Kinase Inhibitors

The compound has been used as a precursor in the synthesis of C-ring-substituted thienoquinolone derivatives, which are explored for their potential as kinase inhibitors. Kinase inhibitors are significant in the treatment of various cancers due to their role in regulating cell functions .

Anticancer Activity

Derivatives of this compound have shown promise in inhibiting the proliferation of lung cancer cells, indicating potential applications in developing anticancer therapies .

Material Science Polymer Synthesis

It may be used in synthesizing building blocks like pyridine-diketopyrrolopyrrole (PyDPP) for creating low band-gap copolymers, which are essential in polymer solar cells .

Chemical Synthesis Functionalization of Molecules

The compound serves as a suitable precursor for the functionalization of molecules, particularly in convergent analog synthesis, which is a method used to combine different molecular fragments into a single compound .

Biological Research Antimicrobial Potential

Indole derivatives, which can be synthesized from compounds like 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile, possess various biological activities including antimicrobial properties .

Analytical Chemistry Spectroscopy and Chromatography

Information regarding NMR, HPLC, LC-MS, and UPLC related to this compound suggests its use in analytical methods for identifying and quantifying substances within a mixture .

Mécanisme D'action

While the exact mechanism of action of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is not specified in the search results, derivatives of the central core were reported as potential anti-cancer agents through inhibition of several serine–threonine and tyrosine kinases including hedgehog kinase .

Propriétés

IUPAC Name |

2-bromo-4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2OS/c9-6-1-5-7(13-6)4(2-10)3-11-8(5)12/h1,3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAFOJCIZMGXIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)NC=C2C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593855 |

Source

|

| Record name | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55040-43-2 |

Source

|

| Record name | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)

![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)